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Abstract

Lurasidone, an atypical antipsychotic agent, is susceptible to degradation, particularly through
hydrolysis of its dicarboximide moiety. This process leads to the formation of a critical process-
related impurity and degradant known as Lurasidone Opened Imide. The presence of such
impurities must be rigorously monitored and controlled to ensure the safety and efficacy of the
final drug product. This application note provides a detailed guide for the structural elucidation
of Lurasidone Opened Imide using Nuclear Magnetic Resonance (NMR) and Fourier-
Transform Infrared (FTIR) spectroscopy. We present optimized protocols for sample
preparation, data acquisition, and spectral interpretation, grounded in established analytical
principles. This guide is intended for researchers, quality control analysts, and drug
development professionals involved in the characterization of Lurasidone and its related
substances.

Introduction: The Significance of Impurity Profiling

Lurasidone is a potent antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors,
and is used in the treatment of schizophrenia and bipolar depression.[1][2] Its chemical
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structure features a bridged hexahydro-methanoisoindole-dione group, which contains a cyclic
imide functional group.[1] This imide ring is the primary site of hydrolytic instability, especially
under alkaline conditions.[3][4]

The hydrolysis reaction results in the cleavage of one of the carbonyl-nitrogen bonds, opening
the imide ring to form a dicarboxylic acid monoamide, referred to as Lurasidone Opened
Imide.[5][6] As a significant degradation product, the unambiguous identification and
characterization of this impurity are mandated by regulatory agencies like the ICH to ensure
pharmaceutical quality.[7] Spectroscopic techniques such as NMR and IR are indispensable
tools for this purpose, providing direct, structure-specific information.[8] This note details the
application of these techniques for the definitive analysis of Lurasidone Opened Imide.

Chemical Transformation: From Imide to Amide-
Acid

The formation of Lurasidone Opened Imide is a classic hydrolysis reaction. Under aqueous
basic conditions, a hydroxide ion attacks one of the electrophilic imide carbonyl carbons. This
leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the

C-N bond and yielding a carboxylate and an amide. A final protonation step yields the
carboxylic acid and amide functional groups.

Lurasidone

Lurasidone
(...-CO-N-CO-...) Fig 1. Hydrolytic conversion of Lurasidone.
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Fig 1. Hydrolytic conversion of Lurasidone.

Protocol: Generation of Lurasidone Opened Imide
via Forced Degradation

To perform spectroscopic analysis, a sample of the impurity is required. If a reference standard
is unavailable, the impurity can be generated through forced degradation. Lurasidone is known
to be most susceptible to alkaline hydrolysis.[4]

Causality: The use of alkaline conditions (e.g., NaOH) specifically targets the imide ring for
hydrolysis, making it an efficient method to generate the desired opened-ring degradant for
characterization studies.[3]

Protocol 3.1: Alkaline Hydrolysis

Preparation: Accurately weigh approximately 50 mg of Lurasidone Hydrochloride reference
standard and transfer it to a 50 mL round-bottom flask.

¢ Dissolution: Add 10 mL of methanol and sonicate briefly to dissolve the drug.
o Stress Application: Add 10 mL of 0.5 M aqueous sodium hydroxide (NaOH) to the solution.

» Reaction: Stir the solution at 60°C for 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

o Neutralization: After cooling to room temperature, carefully neutralize the solution to pH ~7
using 0.5 M hydrochloric acid (HCI).

o Extraction & Isolation: The product can be extracted from the aqueous solution using an
appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are
then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed
under reduced pressure to yield the crude Lurasidone Opened Imide.

 Purification (Optional): If necessary, the crude product can be purified using preparative
HPLC or column chromatography to achieve the desired purity for analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information for structural elucidation by
mapping the chemical environment of magnetically active nuclei like *H and 13C.[9] The key to
identifying the opened imide structure is to observe the disappearance of signals
corresponding to the symmetric imide moiety and the appearance of new signals for the distinct
amide and carboxylic acid groups.

Protocol 4.1: *H and 3C NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of the Lurasidone Opened Imide sample in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Rationale: DMSO-ds is the solvent of choice as it effectively dissolves both the parent drug
and the more polar degradant. Crucially, it allows for the observation of exchangeable
protons from the newly formed amide (N-H) and carboxylic acid (O-H) groups, which
would be lost in solvents like D20.[7]

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
0.00 ppm).

¢ Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C{*H} NMR spectra on a 400 MHz (or higher)
spectrometer.

o H NMR Parameters: Employ a standard single-pulse experiment. A spectral width of ~16
ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds are typically
sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

o 13C NMR Parameters: Use a proton-decoupled pulse program (e.g., zgpg30). A spectral
width of ~220 ppm and a longer relaxation delay (5-10 seconds) may be necessary for
quaternary carbons. A larger number of scans (>1024) will be required.

» Data Processing: Process the acquired Free Induction Decay (FID) using Fourier
transformation. Phase and baseline correct the spectra and calibrate the chemical shift scale
to the TMS signal.
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4.2. Expected NMR Data and Interpretation

The hydrolysis of the imide ring introduces significant and predictable changes in the NMR
spectrum.

Table 1: Comparison of Key Expected *H NMR Signals (in DMSO-ds)

Lurasidone

. Lurasidone . Rationale for
Functional Group Opened Imide
(Parent) . Change
(Impurity)
The symmetric
] ~3.2-3.4 ppm (2H, environment of the
Imide Protons ) Absent o )
multiplet) imide protons is lost
upon ring opening.
Appearance of a new
) ~7.5-8.5 ppm (1H, amide proton signal in
Amide Proton (N-H) Absent ] o
broad singlet) a characteristic
downfield region.
Appearance of a
] ) highly deshielded
Carboxylic Acid >10 ppm (1H, very o
Absent ] acidic proton, often
Proton (O-H) broad singlet)

broad due to

hydrogen bonding.[10]

Table 2: Comparison of Key Expected 13C NMR Signals (in DMSO-ds)
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) Lurasidone .
. Lurasidone . Rationale for
Functional Group Opened Imide
(Parent) . Change
(Impurity)
The two equivalent
) ) imide carbonyls are
Imide Carbonyls ~178 ppm (2C, single
) Absent replaced by two new,
(C=0) signal) o
distinct carbonyl
signals.

_ Appearance of a new
Amide Carbonyl ) )
(c=0) Absent ~170-175 ppm (1C) carbonyl signal in the

B typical amide region.
Appearance of a
Carboxylic Acid second new carbonyl
Absent ~175-180 ppm (1C)

Carbonyl (C=0) signal, characteristic

of a carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups based on
their characteristic vibrational frequencies. It is particularly effective for confirming the
conversion of the imide to an amide and carboxylic acid. Attenuated Total Reflectance (ATR) is
a convenient sampling technique for solid powders.[11]

Protocol 5.1: FTIR-ATR Analysis

o Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
Record a background spectrum of the empty crystal.

o Rationale: The background scan measures the ambient atmosphere (H20, CO2z) and
instrument response, which is then subtracted from the sample spectrum to provide a
clean spectrum of only the analyte.

o Sample Application: Place a small amount of the Lurasidone Opened Imide powder (a few
milligrams) onto the center of the ATR crystal, ensuring complete coverage.[11]
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o Pressure Application: Use the instrument's pressure clamp to apply firm and consistent
contact between the sample powder and the crystal surface.

» Data Acquisition: Acquire the sample spectrum.

o Typical Parameters: Scan the mid-IR range (4000 to 650 cm~1). A resolution of 4 cm~t and
an accumulation of 16-32 scans are generally sufficient for high-quality data.[11]

o Data Processing: Perform an automatic baseline correction and ATR correction if available in
the software.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft, non-abrasive wipe after analysis.

5.2. Expected IR Data and Interpretation

The IR spectrum of the opened imide will show distinct differences from that of Lurasidone,
primarily in the hydroxyl and carbonyl stretching regions.[3]

Table 3: Comparison of Key Diagnostic IR Absorption Bands (cm~1)
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) Lurasidone .
] . Lurasidone . Rationale for
Vibrational Mode Opened Imide
(Parent) . Change
(Impurity)

Appearance of a
characteristic, very

O-H Stretch Y- 3300-2500 (Very broad absorption due

sen

(Carboxylic Acid) Broad, Strong) to the hydrogen-
bonded O-H group.
[12][13]
Appearance of a new

N-H Stretch (Amide) Absent 3500-3300 (Medium) N-H stretching band.

[14]

C=0 Stretch (Imide)

~1760 & ~1690 (Two
Strong Bands)

Absent

Disappearance of the
symmetric and
asymmetric carbonyl
stretches of the five-

membered imide ring.

Appearance of a new

carbonyl absorption,

C=0 Stretch ] )
) ] Absent 1760-1690 (Strong) often overlapping with
(Carboxylic Acid)
the broad O-H stretch.
[12]
Appearance of a
) strong amide carbonyl
C=0 Stretch (Amide |
Band) Absent 1690-1630 (Strong) band at a lower
an
frequency than the
imide carbonyls.[15]
Appearance of a C-O
single bond stretch
C-O Stretch ) ] ]
Absent 1320-1210 (Medium) associated with the

(Carboxylic Acid)

carboxylic acid group.
[12]
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Integrated Analytical Workflow

The complete process from sample generation to final structural confirmation follows a logical
and self-validating workflow. Each step provides data that informs the next, culminating in an

unambiguous structural assignment.

Sample Preparation

Fig 2. Overall workflow for impurity analysis.
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Fig 2. Overall workflow for impurity analysis.
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Conclusion

The combination of NMR and FTIR spectroscopy provides a comprehensive and definitive

method for the structural characterization of Lurasidone Opened Imide. The protocols and

interpretive guidelines presented in this application note offer a robust framework for the

analysis of this critical impurity. By comparing the spectra of the degradant to the parent

compound and referencing established spectroscopic principles, analysts can confidently

confirm the identity of the opened imide, ensuring the quality and safety of Lurasidone drug

products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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